2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves cyclocondensation reactions. One common method includes the reaction of 4-iodoaniline with a suitable aldehyde and a ketone under acidic conditions to form the imidazo[1,5-a]pyridine core . The reaction is usually carried out in ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Corresponding imidazo[1,5-a]pyridine-1,3-dione derivatives.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine: Used in the development of tranquilizers and antiallergic agents.
Tetrahydroimidazo[1,2-a]pyrazine: Investigated for its role as a G-protein inhibitor.
Uniqueness
2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione stands out due to its unique iodine substitution, which can enhance its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
60725-72-6 |
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Molecular Formula |
C13H13IN2O2 |
Molecular Weight |
356.16 g/mol |
IUPAC Name |
2-(4-iodophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13IN2O2/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2 |
InChI Key |
KEXUZOYLJGMKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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